molecular formula C22H35B2ClO4 B13345567 2,2'-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B13345567
M. Wt: 420.6 g/mol
InChI Key: QXINTHWABWPAFD-UHFFFAOYSA-N
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Description

2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two dioxaborolane groups attached to a chlorinated phenylene ring with a tert-butyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2-chloro-5-(tert-butyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce purification steps .

Chemical Reactions Analysis

Types of Reactions

2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes:

Common Reagents and Conditions

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(5-(tert-Butyl)-2-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product. The molecular targets are typically the halide substrates, and the pathways involve the catalytic cycle of palladium .

Properties

Molecular Formula

C22H35B2ClO4

Molecular Weight

420.6 g/mol

IUPAC Name

2-[5-tert-butyl-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H35B2ClO4/c1-18(2,3)14-12-15(23-26-19(4,5)20(6,7)27-23)17(25)16(13-14)24-28-21(8,9)22(10,11)29-24/h12-13H,1-11H3

InChI Key

QXINTHWABWPAFD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)B3OC(C(O3)(C)C)(C)C)C(C)(C)C

Origin of Product

United States

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